

Comparative Potency Guide: 4-Amino-2-methoxybutanoic acid vs. Gabapentin

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Compound of Interest

Compound Name: 4-Amino-2-methoxybutanoic acid

CAS No.: 1339419-26-9

Cat. No.: B3039800

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Executive Summary

Gabapentin is a clinically established anticonvulsant and analgesic that, despite being a structural analog of

-aminobutyric acid (GABA), does not bind to GABA receptors. Its high potency stems from its selective binding to the

subunit of voltage-gated calcium channels (

).

4-Amino-2-methoxybutanoic acid (also known as

-methoxy-GABA) represents a distinct class of GABA analogs. Unlike Gabapentin, which utilizes a bulky cyclohexane ring at the

-position to enforce specific conformational preferences, **4-Amino-2-methoxybutanoic acid** introduces a methoxy group at the

-position. Pharmacological data indicates this compound functions primarily within the

GABAergic metabolic or receptor landscape rather than the calcium channel pathway, often exhibiting lower intrinsic receptor affinity but serving as a critical scaffold for prodrug (ester) strategies to enhance blood-brain barrier (BBB) permeability.

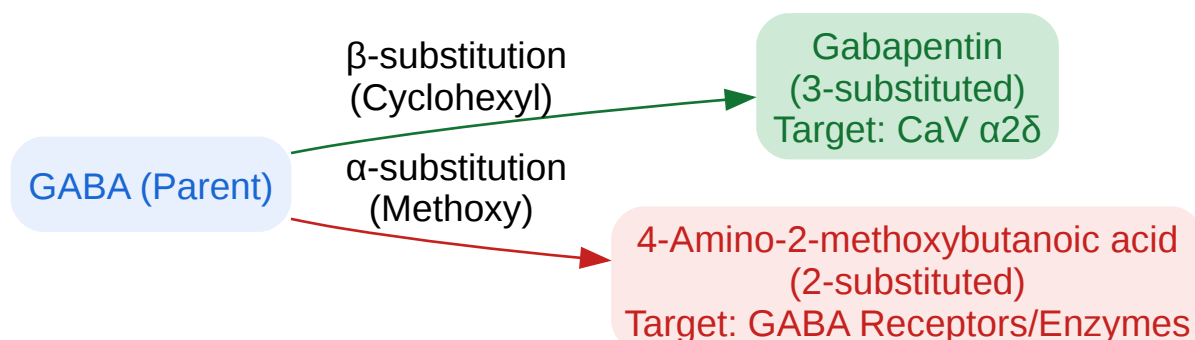
Chemical Structure & Properties[1]

The structural divergence between these two compounds dictates their target selectivity.

Feature	Gabapentin	4-Amino-2-methoxybutanoic acid
IUPAC Name	2-[1-(aminomethyl)cyclohexyl]acetic acid	4-amino-2-methoxybutanoic acid
Core Scaffold	-Amino acid (3-substituted)	-Amino acid (2-substituted)
Key Substituent	Cyclohexyl ring at β -carbon (C3)	Methoxy group () at α -carbon (C2)
Lipophilicity (LogP)	-1.1 (Amphiphilic)	~ -1.5 (Highly Polar)
Conformational Bias	Rigidified by cyclohexane ring	Flexible linear chain

Structural Visualization

The following diagram illustrates the structural relationship and divergent pathways.



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Figure 1: Structural derivation of Gabapentin and **4-Amino-2-methoxybutanoic acid** from the parent GABA molecule, highlighting the divergent substitution patterns that drive selectivity.

Mechanism of Action & Potency

Gabapentin: The Ligand

Gabapentin's mechanism is defined by its high-affinity binding to the

and

subunits of voltage-gated calcium channels (VGCCs). This binding reduces calcium influx at presynaptic terminals, thereby inhibiting the release of excitatory neurotransmitters (glutamate, substance P).

- Binding Affinity (): 14--20 nM (Rat brain membranes).
- GABA Receptor Affinity: Negligible ().
- Selectivity: Highly selective for ; does not inhibit GABA-transaminase (GABA-AT) or bind to GABA uptake carriers.

4-Amino-2-methoxybutanoic acid: The GABAergic Modulator

4-Amino-2-methoxybutanoic acid retains the linear backbone of GABA. The

-methoxy group modifies its interaction with GABA binding sites and metabolic enzymes.

- GABA Receptor Affinity: Generally lower than GABA. The -substitution often sterically hinders binding to the high-affinity GABA-A agonist site compared to unsubstituted GABA.
- Metabolic Stability: The

-methoxy group can retard degradation by GABA-AT, potentially prolonging the half-life of the compound or acting as a competitive inhibitor/substrate.

- Prodrug Utility: Research indicates this compound is frequently utilized as an intermediate for lipophilic esters (e.g., cholesteryl esters) to facilitate CNS entry, after which hydrolysis releases the active acid.

Comparative Potency Data

Parameter	Gabapentin	4-Amino-2-methoxybutanoic acid
Primary Target	subunit (VGCC)	GABA Receptors / GABA-AT (Putative)
Binding Affinity ()	15 - 20 nM (High Potency)	> 10 M (Low/Moderate Affinity)*
Functional Effect	Inhibition of Ca influx	GABA mimic / Metabolic modulation
BBB Permeability	High (via L-amino acid transporter)	Low (requires esterification)

*Note: Direct

values for **4-Amino-2-methoxybutanoic acid** are less commonly reported in standard literature than Gabapentin. The "Low/Moderate" classification is derived from SAR studies of -substituted GABA analogs.

Experimental Protocols for Potency Evaluation

To objectively compare these compounds, researchers must utilize distinct assays tailored to their respective targets.

Protocol A: Subunit Binding Assay (For Gabapentin)

Objective: Determine the binding affinity (

) of the test compound to the Gabapentin binding site.

- Membrane Preparation: Isolate synaptic plasma membranes from porcine or rat cerebral cortex.
- Radioligand: Use
 - Gabapentin (Specific Activity ~80 Ci/mmol).
- Incubation:
 - Mix 50
 - g membrane protein with 10 nM
 - Gabapentin in 10 mM HEPES/KOH buffer (pH 7.4).
 - Add increasing concentrations of the test compound (0.1 nM to 10 M).
 - Incubate for 45 minutes at 22°C.
- Filtration: Terminate reaction by rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate and convert to using the Cheng-Prusoff equation.

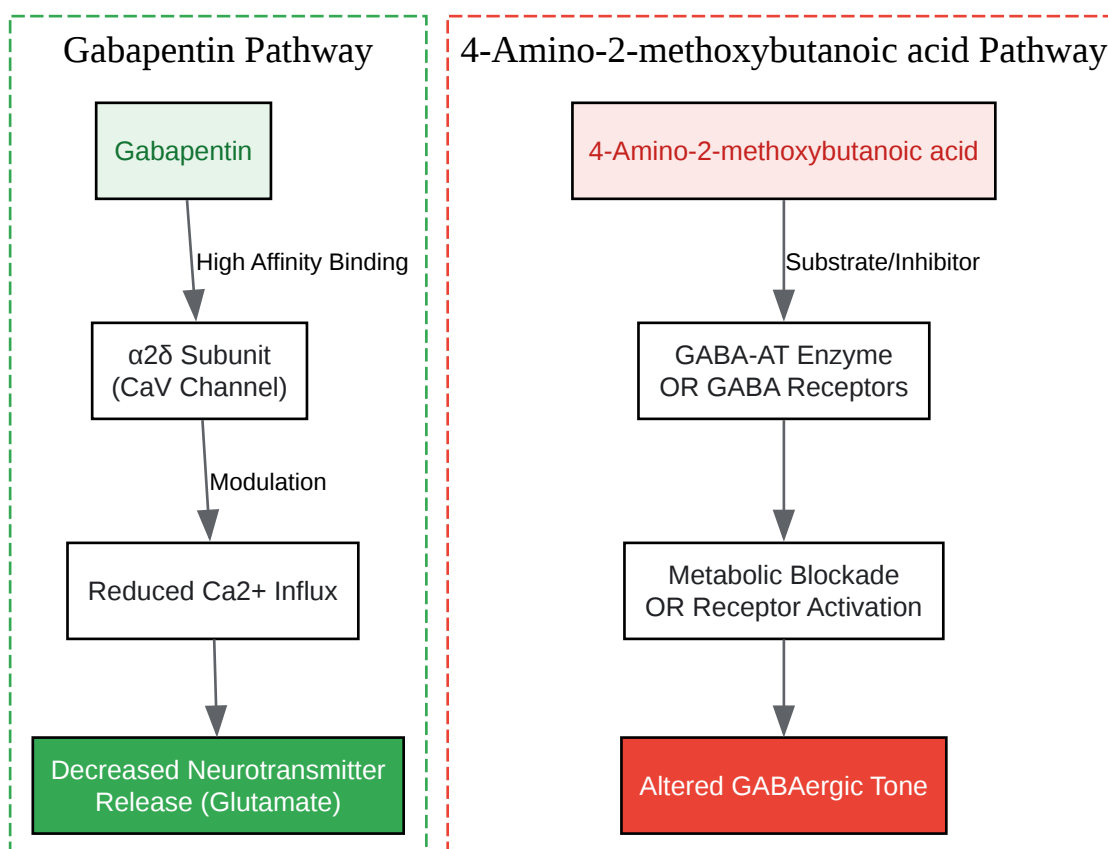
Protocol B: GABA-Transaminase (GABA-AT) Activity Assay (For 4-Amino-2-methoxybutanoic acid)

Objective: Assess if the compound inhibits the metabolic degradation of GABA.

- Enzyme Source: Purified bacterial or mammalian GABA-AT.
- Reaction Mix:

- 100 mM Potassium Pyrophosphate buffer (pH 8.5).
- 4 mM NAD⁺.
- 10 mM GABA (substrate).
- Test compound (various concentrations).
- Detection: Monitor the reduction of NAD⁺ to NADH spectrophotometrically at 340 nm over 10 minutes.
- Validation: Compare slope (rate of NADH production) against a control (no inhibitor) and a positive control (e.g., Vigabatrin).

Mechanism of Action Diagram



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Figure 2: Mechanistic divergence. Gabapentin acts presynaptically on calcium channels, while **4-Amino-2-methoxybutanoic acid** targets the GABA metabolic or receptor system.

References

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Sources

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